Nortopixantrone hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nortopixantrone, also known as BBR-3438, is a DNA topoisomerase inhibitor potentially for thetreatment of gastric cancer, ovarian cancer. BR 3438 exhibited a unique profile of preclinical activity with a superior efficacy against prostatic carcinoma models compared to reference compounds (doxorubicin and losoxantrone). The antitumour efficacy of BBR 3438 against prostatic carcinoma could be the result of a combination of favourable events, including enhanced intracellular accumulation and an increased DNA-binding affinity favouring the accumulation of multiple sublethal or lethal damage.

常见问题

Basic Research Question: What is the mechanism of action of nortopixantrone hydrochloride in prostate cancer models, and how is this validated experimentally?

Answer:

this compound (BBR-3438), a 9-azaanthrapyrazole derivative, inhibits tumor growth by intercalating DNA and disrupting topoisomerase II activity, leading to apoptosis. Experimental validation involves:

- In vitro assays : Measure cytotoxicity via MTT assays in prostate cancer cell lines (e.g., PC-3, LNCaP) with dose-response curves (IC₅₀ calculations) .

- In vivo models : Use xenograft mice models to assess tumor volume reduction, paired with histopathology (H&E staining) to confirm apoptosis .

- Mechanistic confirmation : Western blotting for DNA damage markers (e.g., γ-H2AX) and flow cytometry for cell cycle arrest (G2/M phase) .

Advanced Research Question: How can researchers optimize experimental designs to evaluate nortopixantrone’s efficacy in drug-resistant prostate cancer models?

Answer:

To address resistance mechanisms (e.g., ABC transporter upregulation or altered DNA repair pathways):

- Resistance induction : Generate resistant cell lines via gradual dose escalation over 6–12 months; validate with IC₅₀ shifts and qPCR for ABCB1/MDR1 expression .

- Combination studies : Test synergism with inhibitors (e.g., verapamil for ABC transporters) using Chou-Talalay analysis .

- Multi-omics integration : Perform RNA-seq to identify dysregulated pathways and CRISPR screens to pinpoint resistance genes .

Basic Research Question: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Answer:

High-performance liquid chromatography (HPLC) is the gold standard:

- Column : Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Methanol and phosphate buffer (30:70 v/v) at 1 mL/min flow rate.

- Detection : UV absorbance at 207 nm, with linearity validated over 1–10 µg/mL (R² ≥ 0.999) .

- Sample prep : Ultrasonication in methanol for 15 minutes, followed by filtration (0.45 µm syringe filter) .

Advanced Research Question: How can researchers resolve discrepancies in pharmacokinetic (PK) data for nortopixantrone across preclinical studies?

Answer:

Discrepancies may arise from variability in:

- Dosing regimens : Standardize administration routes (e.g., intravenous vs. intraperitoneal) and use isotope-labeled internal standards (e.g., deuterated nortopixantrone) for LC-MS/MS quantification .

- Tissue distribution : Employ PET imaging with radiolabeled nortopixantrone (e.g., ¹¹C-labeled) to quantify organ-specific uptake .

- Data normalization : Apply allometric scaling to adjust for species differences (e.g., mouse-to-human conversion) .

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and solution preparation to avoid inhalation of particulates .

- Waste disposal : Deactivate residues with 10% sodium hypochlorite before disposing in hazardous waste containers .

Advanced Research Question: How can researchers design robust preclinical studies to assess nortopixantrone’s cardiotoxicity risk?

Answer:

- In vitro cardiotoxicity screening : Use human cardiomyocytes (e.g., iPSC-derived) to monitor troponin release and calcium flux abnormalities .

- Electrophysiology : Patch-clamp assays to assess hERG channel inhibition (IC₅₀ < 1 µM indicates high risk) .

- In vivo ECG monitoring : Implant telemetry devices in rodent models to detect QT prolongation during chronic dosing .

Basic Research Question: What statistical frameworks are appropriate for analyzing antitumor efficacy data in nortopixantrone studies?

Answer:

- Tumor growth inhibition (TGI) : Use mixed-effects models to compare treatment vs. control groups, adjusting for baseline tumor volume .

- Survival analysis : Kaplan-Meier curves with log-rank tests for median survival extension .

- Dose-response modeling : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Question: How can metabolomic profiling elucidate nortopixantrone’s off-target effects in non-cancerous tissues?

Answer:

- Untargeted metabolomics : Perform LC-HRMS on liver/kidney homogenates from treated animals; annotate peaks via METLIN or HMDB .

- Pathway enrichment : Use MetaboAnalyst to identify dysregulated pathways (e.g., glutathione metabolism for hepatotoxicity) .

- Validation : Confirm key metabolites (e.g., oxidized glutathione) with targeted MRM assays .

Basic Research Question: What guidelines govern the ethical use of animal models in nortopixantrone research?

Answer:

Follow NIH/ARRIVE 2.0 guidelines:

- Sample size justification : Power analysis (α = 0.05, β = 0.2) to minimize animal use .

- Housing conditions : Provide enrichment (e.g., nesting material) and monitor weight/behavior daily .

- Endpoint criteria : Euthanize at 20% body weight loss or tumor burden exceeding 1.5 cm³ .

Advanced Research Question: How can computational modeling predict nortopixantrone’s binding affinity to novel cancer targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with DNA minor grooves or topoisomerase II ATP-binding sites .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates high affinity) .

- QSAR modeling : Train random forest models on anthracycline analogs to predict IC₅₀ values for untested cell lines .

属性

CAS 编号 |

438244-41-8 |

|---|---|

分子式 |

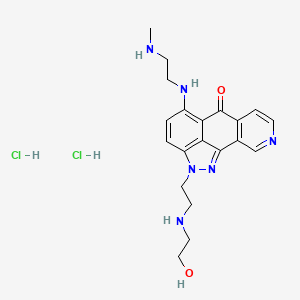

C20H26Cl2N6O2 |

分子量 |

453.4 g/mol |

IUPAC 名称 |

14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one;dihydrochloride |

InChI |

InChI=1S/C20H24N6O2.2ClH/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27;;/h2-5,12,21-22,24,27H,6-11H2,1H3;2*1H |

InChI 键 |

PBBLZEYTDDWEIH-UHFFFAOYSA-N |

SMILES |

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO.Cl.Cl |

规范 SMILES |

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO.Cl.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

438244-41-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Nortopixantrone hydrochloride; BBR-3438; BBR3438; BBR3438. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。